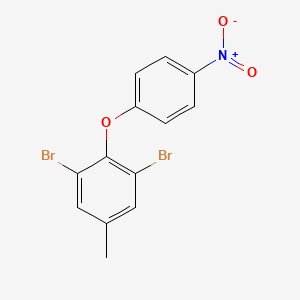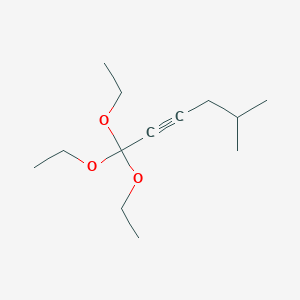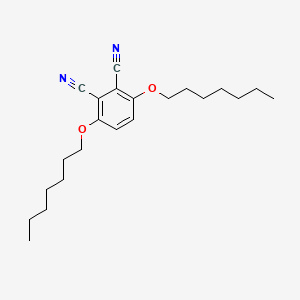
N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a benzodiazaphosphole ring, which is a heterocyclic structure containing nitrogen and phosphorus atoms. The unique structure of this compound makes it an interesting subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diethylamine with a benzodiazaphosphole derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process. The final product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce halogenated or alkylated products.
Scientific Research Applications
N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N-Diethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine can be compared with other similar compounds, such as:
N,N-Dimethyloctahydro-2H-1,3,2-benzodiazaphosphol-2-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,3,2-benzodiazaphosphole: Lacks the octahydro ring structure.
N,N-Diethyl-2H-1,3,2-benzodiazaphosphol-2-amine: Similar structure but without the octahydro configuration.
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and phosphorus atoms, which contribute to its distinct chemical and physical properties.
Properties
CAS No. |
120789-22-2 |
|---|---|
Molecular Formula |
C10H22N3P |
Molecular Weight |
215.28 g/mol |
IUPAC Name |
N,N-diethyl-1,3,3a,4,5,6,7,7a-octahydrobenzo[d][1,3,2]diazaphosphol-2-amine |
InChI |
InChI=1S/C10H22N3P/c1-3-13(4-2)14-11-9-7-5-6-8-10(9)12-14/h9-12H,3-8H2,1-2H3 |
InChI Key |
GFQNSMUWJIBUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1NC2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)





![5,5-Dichloro-6-cyclopropyl-6-methylspiro[2.3]hexan-4-one](/img/structure/B14293843.png)


![6-[(2-nitroimidazol-1-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14293867.png)


